molecular formula C9H9ClN2O3 B1594990 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 35588-36-4

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B1594990
CAS RN: 35588-36-4
M. Wt: 228.63 g/mol
InChI Key: YXLQFQSJHDHMLY-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .


Synthesis Analysis

A novel method for synthesizing this compound has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent to obtain the target product .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

The compound has been used as a reactant/reagent for synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(2-methyl-5-nitrophenyl)acetamide” is 228.63 g/mol . Other physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been studied for their potential therapeutic applications . These compounds are synthesized using various chemical techniques and computational chemistry applications to study their utilization as drugs and their biological effects .

In 2018, a novel phenoxy thiazole derivative was synthesized starting from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate .

Indole derivatives, which can be derived from phenoxy acetamide, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

  • Pharmaceutical Synthesis

    • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is used as a reactant/reagent for the synthetic preparation of oxindole derivatives, which are inhibitors of tyrosine kinase .
    • A new method of synthesizing a nintedanib intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been developed. This method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with a methylating agent .
  • Material Science

    • 2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide is a chemical compound with the CAS Number: 110952-49-3. It is stored at room temperature and is available in powder form . This compound could potentially be used in various material science applications due to its specific chemical properties.
  • Biological Activities of Indole Derivatives

    • Indole derivatives, which can be derived from phenoxy acetamide, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
  • Synthesis of 1,2,3-Triazoles

    • A small focused library of new 1,2,3-triazoles derived from naphthols were efficiently prepared via the click chemistry approach . The synthesized triazole derivatives were evaluated for their antifungal, antioxidant, and antitubercular activities .
  • Anti-Oxidant Screening

    • Compounds such as (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide showed great activity compared with the reference drug in anti-oxidant screening .

properties

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(12(14)15)4-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQFQSJHDHMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359260
Record name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-5-nitrophenyl)acetamide

CAS RN

35588-36-4
Record name 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N KULABAŞ, M GÜRBOĞA… - Fabad Journal of …, 2023 - dergipark.org.tr
Some new triazole containing acetamide derivatives 9-20 using paracetamol as starting material were synthesized and their structure were characterized by FTIR, 1H-NMR, 13C-NMR …
Number of citations: 2 dergipark.org.tr
L Zhao, Y Li, Y Wang, Z Qiao, Z Miao… - Journal of Medicinal …, 2019 - ACS Publications
Diabetic retinopathy (DR) is a major cause of blindness, and there is a lack of effective treatment at present. Rho-associated coiled-coil containing serine/threonine protein kinases (…
Number of citations: 8 pubs.acs.org

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